Cas no 923792-95-4 (6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a tetrahydrobenzothiophene core with a phenyl substituent at the 6-position. This compound is of interest in medicinal and synthetic chemistry due to its structural rigidity and potential as a building block for pharmacologically active molecules. The carboxylic acid functional group enhances its utility in derivatization reactions, enabling the formation of amides, esters, and other derivatives. Its fused bicyclic system offers steric and electronic properties that may influence binding interactions in biological systems. The compound is typically employed in research settings for the development of novel therapeutic agents or as an intermediate in organic synthesis.
6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid structure
923792-95-4 structure
Product Name:6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS No:923792-95-4
MF:C15H14O2S
MW:258.335463047028
MDL:MFCD08444411
CID:3109271
PubChem ID:16227305
Update Time:2025-11-02

6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • Z211318956
    • 923792-95-4
    • 6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
    • AKOS008081460
    • 6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylicacid
    • EN300-25551
    • MDL: MFCD08444411
    • Inchi: 1S/C15H14O2S/c16-15(17)13-9-18-14-8-11(6-7-12(13)14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,16,17)
    • InChI Key: ZJGLZSUOMCGIQE-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)O)C2=C1CC(C1C=CC=CC=1)CC2

Computed Properties

  • Exact Mass: 258.07145086Da
  • Monoisotopic Mass: 258.07145086Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 65.5Ų

6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Pricemore >>

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